

Introduction: A Bifunctional Molecule for Advanced Material Interfaces

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Compound of Interest

Compound Name: 2-Chloroethyltriethoxysilane

CAS No.: 18279-67-9

Cat. No.: B091835

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2-Chloroethyltriethoxysilane, a member of the organosilane family, stands out as a molecule of significant interest for researchers and materials scientists. Its unique bifunctional nature—possessing both a hydrolyzable triethoxysilyl group and a reactive chloroethyl group—positions it as a versatile chemical intermediate and coupling agent. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, reactivity, and key applications, with a focus on the underlying principles that govern its utility in surface modification and material synthesis.

The core value of **2-Chloroethyltriethoxysilane** lies in its ability to bridge the gap between inorganic and organic materials. The triethoxysilyl moiety serves as a robust anchor to hydroxyl-rich inorganic substrates like glass, silica, and metal oxides. Through hydrolysis and condensation, it forms durable siloxane (Si-O-Si) bonds with the substrate and itself, creating a stable, covalently bound surface layer. Simultaneously, the terminal chloroethyl group provides a reactive site for subsequent chemical transformations, most notably nucleophilic substitution reactions, allowing for the covalent attachment of a wide range of organic functionalities. This dual reactivity is the cornerstone of its application in enhancing adhesion, creating functional coatings, and synthesizing advanced hybrid materials.

Core Molecular Structure and Physicochemical Properties

2-Chloroethyltriethoxysilane is an organosilicon compound with the chemical formula $C_8H_{19}ClO_3Si$. The central silicon atom is bonded to a 2-chloroethyl group and three ethoxy groups.

Caption: Chemical structure of **2-Chloroethyltriethoxysilane**.

The physicochemical properties of **2-Chloroethyltriethoxysilane** are summarized in the table below. These properties are critical for determining appropriate handling, storage, and reaction conditions.

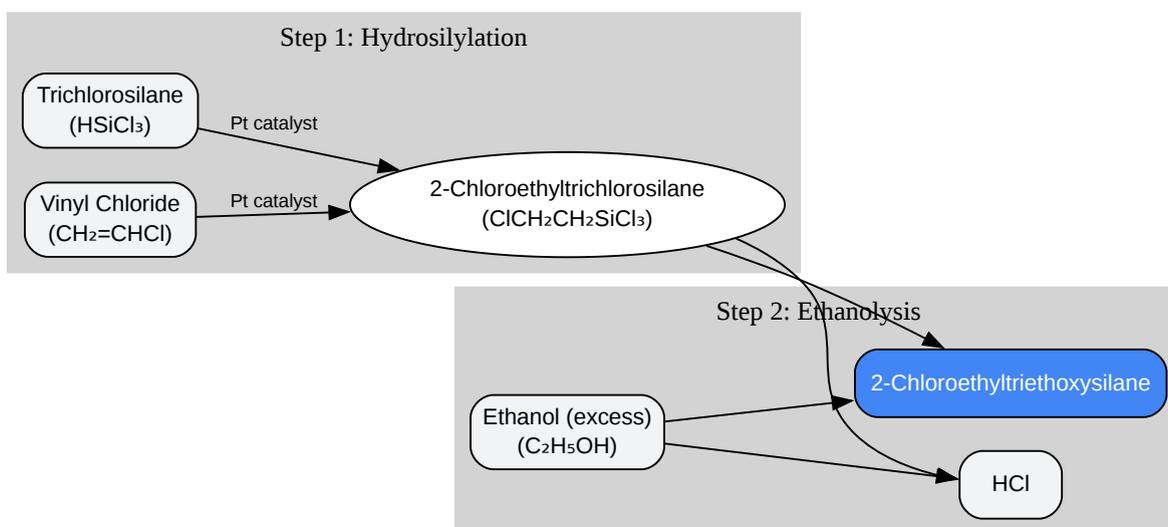
Property	Value	Reference(s)
CAS Number	18279-67-9	
Molecular Formula	$C_8H_{19}ClO_3Si$	
Molecular Weight	226.77 g/mol	
Appearance	Clear, colorless to pale yellow liquid	
Boiling Point	88 - 89 °C @ 9 mmHg	[1]
Melting Point	< 0 °C	[1]
Flash Point	48 °C	[1]
Refractive Index (n _{20/D})	1.413	[1]

Synthesis Pathway

While multiple synthetic routes can be envisioned, the industrial production of organofunctional silanes like **2-Chloroethyltriethoxysilane** typically follows a two-step process:

- Hydrosilylation: The process begins with the platinum-catalyzed addition of trichlorosilane ($HSiCl_3$) across the double bond of an unsaturated precursor, in this case, vinyl chloride ($CH_2=CHCl$). This reaction, known as hydrosilylation, forms the silicon-carbon bond, yielding 2-chloroethyltrichlorosilane.[2]

- **Ethanolysis (Esterification):** The resulting 2-chloroethyltrichlorosilane is then reacted with excess ethanol (C_2H_5OH). This step substitutes the reactive chloro groups on the silicon atom with ethoxy groups, producing the final product, **2-Chloroethyltriethoxysilane**, and hydrogen chloride (HCl) as a byproduct.



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Caption: Plausible industrial synthesis of **2-Chloroethyltriethoxysilane**.

Chemical Reactivity and Mechanistic Pathways

The utility of **2-Chloroethyltriethoxysilane** stems from its two distinct reactive centers, which can be addressed either sequentially or, under certain conditions, concurrently.

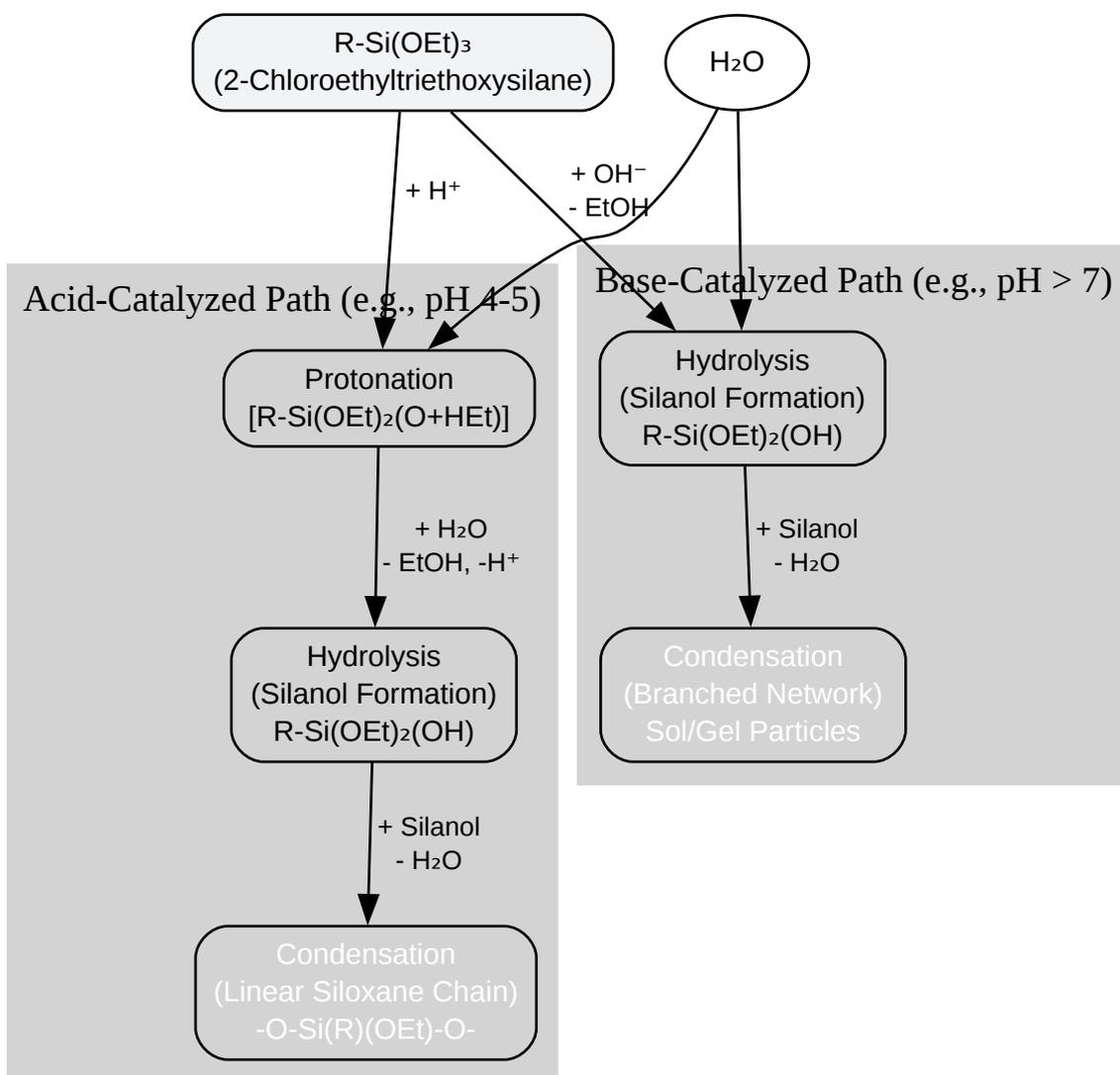
Hydrolysis and Condensation of the Triethoxysilyl Group

The triethoxysilyl group is the anchor of the molecule. In the presence of water, it undergoes hydrolysis to form reactive silanol (Si-OH) groups and ethanol as a byproduct. These silanol

groups can then condense with other silanols or with hydroxyl groups on a substrate surface (like glass or silica) to form stable siloxane (Si-O-Si) bonds.^[3] This process is the basis for forming self-assembled monolayers (SAMs) or polymeric networks on surfaces.

The kinetics of these reactions are highly dependent on pH.^[3]

- **Acid-Catalyzed Mechanism:** Under acidic conditions, an ethoxy oxygen is protonated, making it a better leaving group. A water molecule then attacks the more electrophilic silicon atom. This process is generally faster for hydrolysis than for condensation, leading to the formation of more linear, less-branched polymeric structures.^[3]
- **Base-Catalyzed Mechanism:** Under basic conditions, a hydroxide ion directly attacks the silicon atom in a nucleophilic substitution reaction.^[4] Condensation is typically faster than hydrolysis under these conditions, leading to the rapid formation of highly branched, particulate clusters (a sol).^[4]

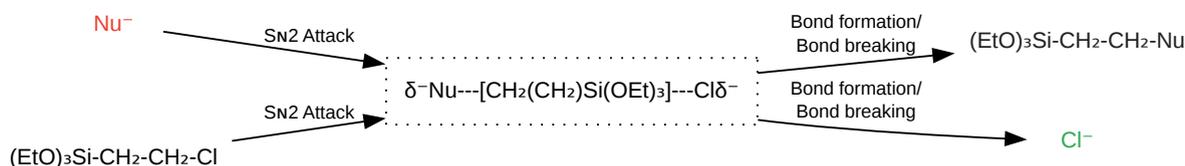


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Caption: Acid vs. Base-catalyzed hydrolysis and condensation pathways.

Nucleophilic Substitution at the Chloroethyl Group

The carbon-chlorine bond in the ethyl group is susceptible to attack by nucleophiles in a classic bimolecular nucleophilic substitution (S_N2) reaction. This allows for the covalent attachment of a vast array of functional molecules. The reaction proceeds via a backside attack mechanism, where the nucleophile attacks the carbon atom opposite to the chlorine atom, leading to an inversion of stereochemistry if the carbon were chiral.



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Caption: General S_N2 reaction mechanism with a nucleophile (Nu⁻).

Common nucleophiles include amines (forming amino-functionalized surfaces), thiols (thiol-ene chemistry), azides (click chemistry), and cyanides, opening up a rich field of subsequent chemical modifications.

Predicted Spectroscopic Analysis

Disclaimer: Experimental spectroscopic data for **2-Chloroethyltriethoxysilane** was not available in the searched databases. The following analysis is predictive, based on established chemical shift ranges and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals corresponding to the four non-equivalent sets of protons in the molecule.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale / Analog Compound Data
~ 3.85	Quartet (q)	6H	-O-CH ₂ -CH ₃	Typical for ethoxy groups on silicon. Triethoxysilane shows a quartet at ~3.86 ppm.[5]
~ 3.65	Triplet (t)	2H	-CH ₂ -Cl	Protons on a carbon adjacent to a chlorine atom are deshielded. 1,2-dichloroethane has a singlet at 3.73 ppm.
~ 1.25	Triplet (t)	9H	-O-CH ₂ -CH ₃	Typical for ethoxy groups on silicon. Triethoxysilane shows a triplet at ~1.25 ppm.[5]
~ 1.15	Triplet (t)	2H	Si-CH ₂ -CH ₂ -	Protons on a carbon adjacent to silicon are shielded relative to a standard alkane.

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to show four signals, one for each unique carbon environment.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale / Analog Compound Data
~ 58.5	-O-CH ₂ -CH ₃	The carbon of the ethoxy group directly attached to oxygen.
~ 45.0	-CH ₂ -Cl	The carbon atom bonded to the electronegative chlorine atom is significantly deshielded. Chloroethane shows this carbon at ~40 ppm. [6]
~ 25.0	Si-CH ₂ -CH ₂ -	The carbon atom directly bonded to the silicon. In (3-chloropropyl)trimethoxysilane, the Si-CH ₂ carbon is at ~10 ppm, but the adjacent chlorine in our molecule will have a deshielding effect. [7]
~ 18.5	-O-CH ₂ -CH ₃	The terminal methyl carbon of the ethoxy group.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will be dominated by absorptions from the Si-O-C and C-H bonds.

Predicted Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Assignment	Rationale / Analog Compound Data
2975 - 2885	C-H stretch	Strong	Alkyl C-H bonds in ethyl groups	This is a characteristic region for sp ³ C-H stretching.[8]
1100 - 1000	Si-O-C stretch	Strong	Asymmetric stretching of the Si-O-C linkage	This is a very strong and characteristic absorption for alkoxy silanes. Vinyltriethoxysilane shows a broad band in the 989-1,195 cm ⁻¹ region.[9]
~960	Si-O-C stretch	Medium	Symmetric stretching of the Si-O-C linkage	Often seen in conjunction with the stronger asymmetric stretch.[10]
~790	C-Cl stretch	Medium	Stretching of the carbon-chlorine bond	The C-Cl stretch typically appears in the 850-550 cm ⁻¹ fingerprint region.[8]
~1400, ~1300	C-H bend	Medium	Bending (scissoring, wagging) of CH ₂ and CH ₃ groups	These are standard absorptions in the fingerprint region for alkyl chains.[8]

Mass Spectrometry (Electron Ionization)

In EI-MS, the molecular ion (M^+) may be observed, but fragmentation is expected to be significant. The isotopic pattern of chlorine ($^{35}\text{Cl} : ^{37}\text{Cl} \approx 3:1$) will be a key diagnostic feature for chlorine-containing fragments.

m/z Value	Proposed Fragment Ion	Notes
226 / 228	$[\text{C}_8\text{H}_{19}\text{ClO}_3\text{Si}]^+ (M^+)$	The molecular ion. May be weak or absent. The M+2 peak at m/z 228 should be ~33% of the M^+ peak.
181	$[\text{M} - \text{C}_2\text{H}_5\text{O}]^+$	Loss of an ethoxy radical, a common fragmentation pathway for ethoxysilanes. This fragment would still contain chlorine, so a peak at m/z 183 would be expected.
163	$[\text{Si}(\text{OC}_2\text{H}_5)_3]^+$	A very common and often base peak for triethoxysilanes, resulting from cleavage of the Si-C bond.
63 / 65	$[\text{CH}_2\text{CH}_2\text{Cl}]^+$	Cleavage of the Si-C bond with charge retention on the chloroethyl fragment. [11]
45	$[\text{C}_2\text{H}_5\text{O}]^+$	Ethoxy fragment.

Applications and Experimental Protocols

The primary application of **2-Chloroethyltriethoxysilane** is in surface modification and as a coupling agent. Below is a representative protocol for the functionalization of a glass microscope slide, a common procedure in biosensor and microarray development.

Protocol: Silanization of Glass Slides for Amine Functionalization

This two-part protocol first uses **2-Chloroethyltriethoxysilane** to create a reactive chloride-terminated surface, which is then converted to an amine-terminated surface using ammonia.

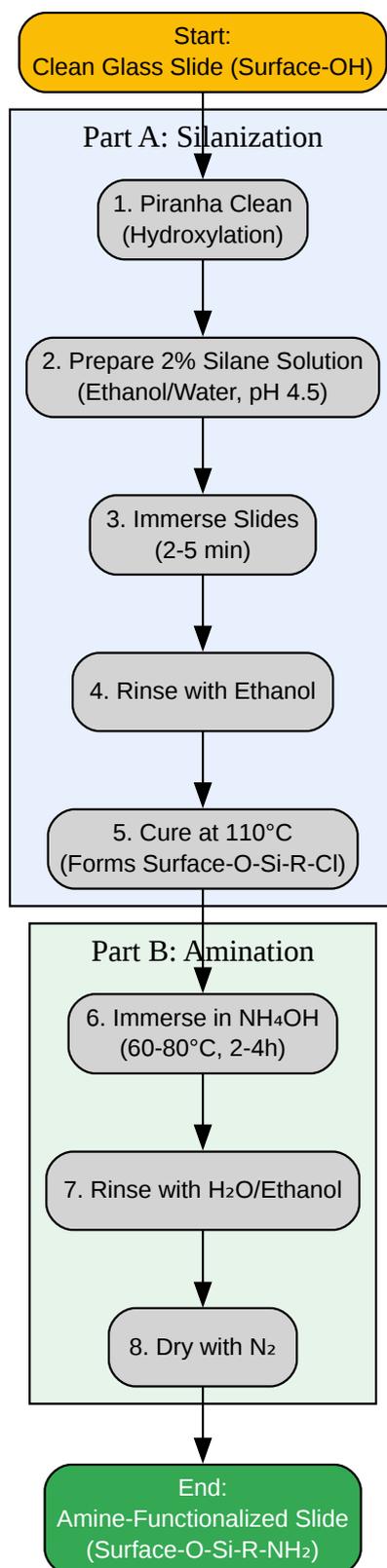
Part A: Surface Activation with **2-Chloroethyltriethoxysilane**

- Cleaning and Hydroxylation:
 - Immerse glass slides in a piranha solution (3:1 mixture of concentrated H_2SO_4 to 30% H_2O_2) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE).
 - Rinse the slides extensively with deionized (DI) water and dry under a stream of nitrogen. This step ensures the glass surface is clean and rich in hydroxyl (-OH) groups.
- Preparation of Silanization Solution:
 - Prepare a 2% (v/v) solution of **2-Chloroethyltriethoxysilane** in a 95:5 (v/v) mixture of ethanol and water.
 - Add acetic acid dropwise to adjust the solution pH to ~4.5-5.5. This acid catalysis promotes the hydrolysis of the ethoxy groups.
 - Allow the solution to stir for 5-10 minutes to facilitate hydrolysis and the formation of silanol intermediates.
- Silanization:
 - Immerse the cleaned, dry slides in the silanization solution for 2-5 minutes with gentle agitation.
 - Remove the slides and briefly rinse with fresh ethanol to remove excess, non-adsorbed silane.

- Cure the slides in an oven at 110°C for 15-30 minutes. This step drives the condensation reaction, forming covalent Si-O-Si bonds between the silane and the glass surface.

Part B: Conversion to Amine-Terminated Surface

- Nucleophilic Substitution:
 - Immerse the chloride-terminated slides in a solution of concentrated ammonium hydroxide.
 - Heat the reaction mixture at 60-80°C for 2-4 hours in a sealed container to facilitate the SN2 reaction, replacing the chloride with an amino (-NH₂) group.
 - Allow the slides to cool, then rinse thoroughly with DI water and ethanol.
 - Dry the slides under a stream of nitrogen. The result is a glass surface functionalized with primary amines, ready for bioconjugation or further chemical modification.



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Caption: Experimental workflow for amine functionalization of glass.

Safety and Handling

2-Chloroethyltriethoxysilane is a flammable liquid and vapor and causes serious eye irritation.[1] It may also cause skin and respiratory tract irritation.[1] A critical aspect of its reactivity is its decomposition in the presence of moisture or water to release ethanol.[1] Therefore, it must be stored in a tightly sealed container in a cool, dry, well-ventilated area away from ignition sources and moisture. Standard personal protective equipment, including neoprene or nitrile gloves, chemical goggles, and a lab coat, should be worn during handling. [1] All work should be performed in a well-ventilated fume hood.

Conclusion

As a bifunctional organosilane, **2-Chloroethyltriethoxysilane** offers a powerful and versatile tool for scientists and engineers. Its ability to form robust links between inorganic substrates and organic functional groups makes it an invaluable component in the development of high-performance coatings, adhesives, and advanced functional materials. A thorough understanding of its dual reactivity—the pH-dependent hydrolysis and condensation of its siloxane end and the SN2 reactivity of its chloroethyl tail—is paramount to harnessing its full potential in a predictable and controlled manner. By carefully selecting reaction conditions, researchers can tailor surface properties with precision, paving the way for innovations in fields ranging from drug delivery and diagnostics to microelectronics and materials science.

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